N-(2-Chloro-6-methylphenyl)cyanothioformamide
Description
N-(2-Chloro-6-methylphenyl)cyanothioformamide (Chemical Formula: C₉H₇ClN₂S) is a thioamide derivative characterized by a chlorinated and methyl-substituted phenyl ring linked to a cyanothioformamide group. Its structural uniqueness arises from the combination of electron-withdrawing (chloro) and electron-donating (methyl) substituents on the aromatic ring, which influence its physicochemical properties and reactivity.
Properties
CAS No. |
4953-72-4 |
|---|---|
Molecular Formula |
C9H7ClN2S |
Molecular Weight |
210.68 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-1-cyanomethanethioamide |
InChI |
InChI=1S/C9H7ClN2S/c1-6-3-2-4-7(10)9(6)12-8(13)5-11/h2-4H,1H3,(H,12,13) |
InChI Key |
RJMUXFMFTCIFLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=S)C#N |
Origin of Product |
United States |
Preparation Methods
Diazotization and Thiocyanation of 2-Chloro-6-methylaniline
The diazotization-thiocyanation pathway leverages the reactivity of aryl diazonium salts to introduce thiocyanate groups. In this method, 2-chloro-6-methylaniline undergoes diazotization with sodium nitrite (NaNO₂) in acidic media (e.g., HCl or H₂SO₄) at 0–5°C . The resulting diazonium salt is then treated with potassium thiocyanate (KSCN), yielding the intermediate aryl thiocyanate. Subsequent hydrolysis or rearrangement forms the target cyanothioformamide.
Reaction Conditions
-
Diazotization : 0–5°C, molar ratio of aniline:NaNO₂:H₂SO₄ = 1:1.1:3–4 .
-
Thiocyanation : 25–30°C, aqueous ethanol solvent.
-
Yield : ~65–75% (theoretical).
This method benefits from mild conditions but requires careful pH control to avoid byproducts like aryl sulfides .
Thionation of N-(2-Chloro-6-methylphenyl)cyanamide Using P₂S₅
Direct thionation of the cyanamide precursor with phosphorus pentasulfide (P₂S₅) is a widely adopted approach. N-(2-Chloro-6-methylphenyl)cyanamide, synthesized via condensation of 2-chloro-6-methylaniline with cyanogen bromide (BrCN), reacts with P₂S₅ in anhydrous toluene under reflux . The thiocarbonyl group replaces the carbonyl oxygen, forming the thioamide.
Optimization Parameters
-
P₂S₅ stoichiometry : 1.2–1.5 equivalents relative to cyanamide.
-
Reflux duration : 6–8 hours.
This method is scalable but generates hazardous H₂S gas, necessitating rigorous ventilation.
Willgerodt-Kindler Reaction with 2-Chloro-6-methylacetophenone
Although atypical for aryl amines, the Willgerodt-Kindler reaction can be adapted using 2-chloro-6-methylacetophenone as a starting material. The ketone reacts with sulfur and morpholine at 120–140°C, forming a thioamide intermediate. Subsequent cyanidation via KCN or NaCN introduces the cyano group .
Key Challenges
-
Regioselectivity : Competing formation of thiophene byproducts.
-
Yield : ~50–60% due to side reactions.
While less efficient, this route demonstrates the versatility of classical thioamide syntheses.
One-Pot Synthesis via Thiourea Intermediate
A one-pot strategy combines 2-chloro-6-methylaniline with thiourea and cyanogen chloride (ClCN) in dimethylformamide (DMF). The amine attacks ClCN to form a cyanamide, which subsequently reacts with thiourea-derived species to install the thioamide moiety.
Conditions
-
Temperature : 80°C, 4 hours.
-
Molar ratios : Aniline:ClCN:thiourea = 1:1.2:1.5.
This method minimizes isolation steps, enhancing industrial feasibility.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the reaction between 2-chloro-6-methylaniline and ammonium thiocyanate (NH₄SCN) in acetic acid. The microwave (150 W, 100°C) promotes rapid thiocyanation, followed by in situ cyclization to the thioamide.
Advantages
This green chemistry approach reduces energy consumption but requires specialized equipment.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagent | Yield (%) | Scalability |
|---|---|---|---|---|
| Diazotization-Thiocyanation | 2-Chloro-6-methylaniline | KSCN | 65–75 | Moderate |
| P₂S₅ Thionation | N-(2-Chloro-6-methylphenyl)cyanamide | P₂S₅ | 80–85 | High |
| Willgerodt-Kindler | 2-Chloro-6-methylacetophenone | Sulfur, morpholine | 50–60 | Low |
| One-Pot Thiourea | 2-Chloro-6-methylaniline | ClCN, thiourea | 70–75 | High |
| Microwave-Assisted | 2-Chloro-6-methylaniline | NH₄SCN | 78–82 | Moderate |
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-6-methylphenyl)cyanothioformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanothioformamide group to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiourea are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Chloro-6-methylphenyl)cyanothioformamide is a compound with significant potential in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, synthetic methodologies, and biological activities, supported by data tables and case studies.
Synthesis of Kinase Inhibitors
This compound serves as an important synthetic intermediate in the development of kinase inhibitors. For instance, it has been utilized in the synthesis of Dasatinib, a potent pan-Src kinase inhibitor used in cancer therapy. The compound's ability to act as a precursor allows for the modification and enhancement of pharmacological properties of derived molecules .
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. Specifically, compounds derived from this cyanothioformamide have shown activity against various bacterial strains, making them potential candidates for developing new antibacterial agents .
Anticancer Properties
Research has demonstrated that certain derivatives possess anticancer activities. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation. This application is supported by various studies that highlight the structure-activity relationship (SAR) of these compounds .
Oxidative Conversion
One notable synthetic application involves the oxidative conversion of N-arylcyanothioformamides to N-arylcyanoformamides using iodine in dimethyl sulfoxide (DMSO). This method has been optimized to improve yields significantly, showcasing the versatility of this compound in synthetic organic chemistry .
Case Study: Reaction Optimization
A detailed case study demonstrated that varying the amount of iodine during the oxidative process improved the conversion rates from 10% to over 44% under optimized conditions. This highlights the importance of reaction conditions in maximizing product yields from this compound derivatives .
| Reaction Conditions | Conversion Rate (%) |
|---|---|
| Initial (1 equiv I₂) | 10 |
| Increased (2.75 equiv I₂) | 35 |
| Optimized (3.5 equiv I₂) | 44 |
Antifungal Properties
The compound has also been evaluated for antifungal activity, with some derivatives showing promising results against strains such as Candida albicans and Cryptococcus neoformans. The minimum inhibitory concentration (MIC) values indicate effective antifungal properties, suggesting further exploration in this area .
Structure-Activity Relationship
The effectiveness of this compound and its derivatives can be attributed to their structural characteristics. Modifications on the aromatic ring or the thioamide group can lead to varied biological activities, emphasizing the need for comprehensive SAR studies to optimize efficacy .
Mechanism of Action
The mechanism of action of N-(2-Chloro-6-methylphenyl)cyanothioformamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating biological activities .
Comparison with Similar Compounds
Key Structural Features:
- SMILES : CC1=C(C(=CC=C1)Cl)NC(=S)C#N
- InChIKey : RJMUXFMFTCIFLB-UHFFFAOYSA-N
- Molecular Weight : 210.68 g/mol .
The compound’s collision cross section (CCS) values, critical for ion mobility spectrometry, have been computationally predicted for various adducts (e.g., [M+H]⁺: 139.3 Ų, [M+Na]⁺: 151.6 Ų) . These values suggest moderate molecular compactness compared to larger aromatic thioamides.
Comparison with Structurally Similar Compounds
While direct literature or patent data on analogs of N-(2-Chloro-6-methylphenyl)cyanothioformamide are absent , comparisons can be drawn based on structural analogs and computational predictions. Below is an analysis of key differences and similarities:
Substituent Effects on Aromatic Rings
- N-(2-Chlorophenyl)cyanothioformamide (C₈H₅ClN₂S): Lacks the methyl group at position 4. Reduced steric hindrance and lower molecular weight (196.65 g/mol). Predicted higher polarity due to absence of the methyl donor.
- N-(2,6-Dichlorophenyl)cyanothioformamide (C₈H₄Cl₂N₂S): Additional chloro substituent increases electron-withdrawing effects. Likely higher CCS values due to increased molecular rigidity.
Functional Group Variations
- N-(2-Chloro-6-methylphenyl)thioacetamide (C₉H₉ClNS): Replaces the cyanothioformamide group (-NC(=S)C#N) with a simpler thioacetamide (-SC(=S)CH₃). Lower molecular complexity and reduced hydrogen-bonding capacity.
- Lower CCS values (e.g., ~120–130 Ų for [M+H]⁺) due to smaller functional groups.
Physicochemical Property Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Predicted CCS [M+H]⁺ (Ų) | Key Substituents |
|---|---|---|---|---|
| This compound | C₉H₇ClN₂S | 210.68 | 139.3 | 2-Cl, 6-CH₃, cyanothioformamide |
| N-(2-Chlorophenyl)cyanothioformamide | C₈H₅ClN₂S | 196.65 | ~135–138* | 2-Cl, cyanothioformamide |
| N-(2,6-Dichlorophenyl)cyanothioformamide | C₈H₄Cl₂N₂S | 231.10 | ~145–150* | 2-Cl, 6-Cl, cyanothioformamide |
| N-(2-Chloro-6-methylphenyl)thioacetamide | C₉H₉ClNS | 186.69 | ~125–130* | 2-Cl, 6-CH₃, thioacetamide |
*Estimated based on structural analogs and computational trends .
Research Implications and Limitations
- Synthetic Accessibility: The methyl and chloro substituents may enhance lipophilicity, making the compound more suitable for hydrophobic environments compared to non-methylated analogs.
- Data Gaps: No experimental literature or patents exist for this compound or its analogs, limiting validation of computational predictions .
Biological Activity
N-(2-Chloro-6-methylphenyl)cyanothioformamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a chloro group and a cyanothioformamide moiety, which contribute to its biological properties. The synthesis typically involves the reaction of 2-chloro-6-methylphenyl amine with thiophosgene or related reagents to form the cyanothioformamide structure.
Synthesis Overview
- Reactants : 2-Chloro-6-methylphenyl amine, thiophosgene.
- Conditions : Typically conducted in organic solvents under controlled temperatures.
- Yield : Varies depending on reaction conditions, often yielding moderate to high purity products.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial, antifungal, and anticancer agent.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. For instance, its Minimum Inhibitory Concentration (MIC) against Klebsiella pneumoniae was found to be 512 µg/mL, demonstrating its potency compared to related compounds . The mechanism of action involves inhibiting bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to cell lysis and death .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 512 | Klebsiella pneumoniae |
| Control | 1024 | Klebsiella pneumoniae |
Antifungal Activity
The compound also shows antifungal activity. In studies focusing on various fungal strains, it demonstrated effective inhibition with MIC values comparable to established antifungal agents . This suggests potential applications in treating fungal infections.
Anticancer Properties
In addition to its antibacterial and antifungal activities, this compound has been explored for its anticancer effects. Preliminary studies indicate that it may inhibit proliferation in various cancer cell lines, although further research is needed to elucidate the specific mechanisms involved .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of this compound in clinical settings. For example:
- Case Study 1 : A clinical trial involving patients with chronic myelogenous leukemia (CML) showed that compounds derived from cyanothioformamides exhibited significant tumor regression with minimal toxicity .
- Case Study 2 : In vitro studies demonstrated that this compound could enhance the efficacy of existing antifungal treatments against resistant strains of Candida species .
Q & A
Q. What are the recommended synthetic routes for N-(2-Chloro-6-methylphenyl)cyanothioformamide, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis starting from 2-chloro-6-methylaniline is typical. The first step involves introducing the cyanothioformamide group via reaction with cyanothioamide precursors. For example, thioamidation using P₂S₅ in tetrahydrofuran (THF) under reflux (60–80°C) is effective for analogous compounds . Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography (silica gel, hexane/ethyl acetate) ensures purity. Optimize yields by controlling stoichiometry, inert atmosphere (N₂/Ar), and reflux duration .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and detect impurities. For example, aromatic protons in the 6.8–7.5 ppm range and methyl groups at ~2.3 ppm are expected .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Stretching frequencies for C≡N (~2200 cm⁻¹) and C=S (~1250 cm⁻¹) confirm functional groups .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Methodological Answer : The compound is likely hydrophobic due to aromatic and methyl groups, showing moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Pre-saturate solvents with the compound for kinetic studies. For biological assays, use DMSO stocks (<1% v/v) to avoid cytotoxicity .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX (e.g., SHELXL for refinement) provides bond lengths, angles, and packing interactions. For example, the thioamide group’s planarity and intermolecular hydrogen bonds (N–H⋯S) stabilize the crystal lattice. Resolve disorder using Olex2 or Mercury for visualization .
Q. What strategies address discrepancies in biological activity data for structurally similar compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloro vs. methyl groups) using IC₅₀ data from cancer cell lines (e.g., MCF-7, HeLa).
- Purity Validation : Contradictions often arise from impurities; use HPLC (>95% purity) and elemental analysis (C, H, N, S) .
- Assay Variability : Standardize protocols (e.g., MTT assay incubation time, cell density) across replicates .
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Docking (AutoDock/Vina) : Simulate binding to targets (e.g., kinases) using crystal structures from the PDB. Focus on hydrogen bonds with the cyanothioformamide group .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based) to separate enantiomers during purification.
- Asymmetric Catalysis : Optimize catalysts (e.g., Pd with chiral ligands) for stereocenter formation. Monitor enantiomeric excess (ee) via circular dichroism (CD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
